VEGF Receptor 2 Kinase Inhibitor I

説明

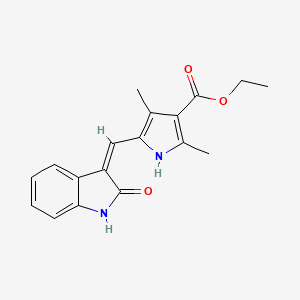

VEGF Receptor 2 Kinase Inhibitor I is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) plays a critical role in mediating angiogenesis and is a prominent target for cancer therapies. The compound "VEGF Receptor 2 Kinase Inhibitor I," also referred to as VCC251801 in some studies, has been extensively researched for its biological activity, particularly its inhibitory effects on VEGFR2 and related pathways. This article synthesizes findings from various studies, highlighting the compound's efficacy, mechanisms of action, and potential therapeutic applications.

Overview of VEGFR2 and Its Role in Angiogenesis

VEGFR2 is a receptor tyrosine kinase that mediates the effects of VEGF, promoting endothelial cell proliferation, migration, and survival. Its activation leads to a cascade of signaling events that are crucial for angiogenesis—the formation of new blood vessels from pre-existing ones. Dysregulation of this pathway is implicated in various pathological conditions, including cancer, where tumor growth is often supported by enhanced angiogenesis.

Inhibition of Kinase Activity

This compound has been shown to effectively inhibit the kinase activity of VEGFR2. In vitro studies demonstrated that this compound exhibits potent inhibitory effects with an IC50 value of approximately 69 nM against VEGFR2 and 28 nM against Protein Kinase D1 (PKD1) . This dual inhibition is significant as PKD1 is involved in the downstream signaling of VEGFR2, suggesting that the compound may disrupt multiple pathways associated with angiogenesis and inflammation.

Table 1: Comparative IC50 Values of this compound

| Compound | Target | IC50 (nM) |

|---|---|---|

| VCC251801 | VEGFR2 | 69 |

| VCC251801 | PKD1 | 28 |

| Axitinib | VEGFR2 | 20 |

| kb-NB142-70 | PKD1 | 26 |

Anti-Angiogenic Activity

The compound has demonstrated significant anti-angiogenic effects in various cellular models. For instance, in endothelial cell lines such as EA.hy926, VCC251801 inhibited cell migration and tube formation, key processes in angiogenesis . Additionally, it reduced vessel sprouting in co-culture models involving fibroblasts and endothelial cells .

Anti-Inflammatory Properties

In addition to its anti-angiogenic properties, VCC251801 exhibits anti-inflammatory effects. Studies have shown that it can block neutrophil activation and mast cell degranulation in response to inflammatory stimuli. This suggests that the compound may have therapeutic potential not only in cancer but also in inflammatory diseases .

Study on Neutrophil Activation

A study investigated the effects of VCC251801 on neutrophil activation triggered by immune complexes and TNF-α stimulation. The results indicated a significant reduction in neutrophil activation markers when treated with VCC251801, highlighting its potential to modulate immune responses .

Tumor Models

In xenograft models of cancer, inhibition of VEGFR2 by compounds like VCC251801 correlated with reduced tumor growth due to impaired angiogenesis. These findings support the hypothesis that effective targeting of VEGFR2 can lead to favorable outcomes in cancer therapy .

特性

IUPAC Name |

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUJUSJUVIXDQC-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15966-93-5 | |

| Record name | Vegfr 2 kinase inhibitor I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEGFR 2 Kinase inhibitor I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VEGFR 2 KINASE INHIBITOR I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。